

Application Notes: Structure Elucidation of Tilifodiolide via X-ray Crystallography

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Compound of Interest

Compound Name: *Tilifodiolide*

Cat. No.: *B171936*

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Introduction

Tilifodiolide is a naturally occurring diterpenoid isolated from plants of the *Salvia* genus, such as *Salvia tiliaefolia*.^{[1][2]} It has demonstrated notable anti-inflammatory and antinociceptive properties, making it a compound of interest for drug discovery and development.^[3] The precise determination of its three-dimensional molecular structure is a critical step in understanding its mechanism of action, establishing structure-activity relationships (SAR), and enabling further chemical modification or synthesis. X-ray crystallography is the definitive method for obtaining high-resolution structural data of crystalline compounds, providing unambiguous proof of stereochemistry and molecular conformation.^{[4][5]} These application notes provide a detailed overview and protocol for the structure elucidation of **Tilifodiolide** using single-crystal X-ray diffraction.

Key Applications:

- **Absolute Stereochemistry Determination:** Unambiguously defines the spatial arrangement of all atoms, which is crucial for biological activity.
- **Conformational Analysis:** Reveals the precise three-dimensional shape of the molecule in the solid state.
- **Structure-Based Drug Design:** Provides an accurate molecular model essential for computational studies, such as docking with biological targets to investigate its anti-inflammatory mechanism.^{[6][7]}

- Chemical Synthesis Validation: Serves as the gold standard for confirming the structure of synthetically produced **Tilifodiolide** or its analogs.[\[8\]](#)

Crystallographic Data for Tilifodiolide

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray analysis of **Tilifodiolide**.[\[1\]](#)

Parameter	Value
Crystal Data	
Molecular Formula	C ₂₀ H ₁₆ O ₅
Crystal Dimensions	~ 0.2 x 0.28 x 0.42 mm
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	
a	12.310 (2) Å
b	10.514 (2) Å
c	12.990 (3) Å
α, γ	90°
β	97.34 (2)°
Data Collection	
Diffractometer	Nicolet P3/F
Radiation	Ni-filtered Cu Kα (λ = 1.54178 Å)
Molecules per Asymmetric Unit (Z')	2 (A and B)

Experimental Protocols

This section details the methodology for determining the crystal structure of **Tilifodiolide**, from crystal growth to final structure refinement.

Protocol 1: Crystallization of Tilifodiolide

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.^[4]

Materials:

- Purified **Tilifodiolide** sample
- Methanol (reagent grade or higher)
- Small glass vial (e.g., 1-2 mL)
- Vial cap or paraffin film

Procedure:

- Dissolve a small amount of purified **Tilifodiolide** in a minimal volume of methanol at room temperature to achieve a saturated or near-saturated solution.
- Ensure the solution is free of any particulate matter. If necessary, filter through a microfilter.
- Transfer the solution to a clean glass vial.
- Loosely cap the vial or cover the opening with paraffin film, punching a few small holes with a needle. This allows for slow evaporation of the solvent.
- Place the vial in a vibration-free environment at a constant, controlled temperature.
- Monitor the vial over several days to weeks for the formation of colorless, well-defined single crystals.
- Once suitable crystals (approximately 0.2 - 0.4 mm in dimension) have formed, carefully extract one for mounting.^[1]

Protocol 2: X-ray Diffraction Data Collection

This protocol describes the process of collecting diffraction data from a single crystal of **Tilifodiolide**.

Equipment:

- Single-crystal X-ray diffractometer (e.g., Nicolet P3/F)[1]
- X-ray source with Copper (Cu) target and Nickel (Ni) filter
- Goniometer head and mounting loops/pins
- Cryostream (if low-temperature data collection is desired, though not specified in the original report)

Procedure:

- **Crystal Mounting:** Carefully select a well-formed, defect-free crystal and mount it on a cryo-loop or the tip of a glass fiber using a minimal amount of oil or grease.
- **Instrument Setup:** Mount the goniometer head onto the diffractometer. Center the crystal in the X-ray beam.
- **Unit Cell Determination:** Collect a preliminary set of diffraction images (frames). Use the positions of the reflections to determine the unit cell parameters and crystal system. For **Tilifodiolide**, this was determined from 25 initial reflections.[1]
- **Data Collection Strategy:** Based on the determined monoclinic space group ($P2_1$), devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves collecting multiple runs of frames at different crystal orientations.
- **Data Acquisition:** Execute the full data collection run. The diffractometer exposes the crystal to Ni-filtered Cu $K\alpha$ radiation ($\lambda = 1.54178 \text{ \AA}$) and records the diffraction patterns on a detector.[1]

Protocol 3: Structure Solution and Refinement

This phase involves processing the raw diffraction data to generate a final, validated 3D molecular model.

Software:

- Data integration and scaling software (e.g., SHELX, XDS)
- Structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2)

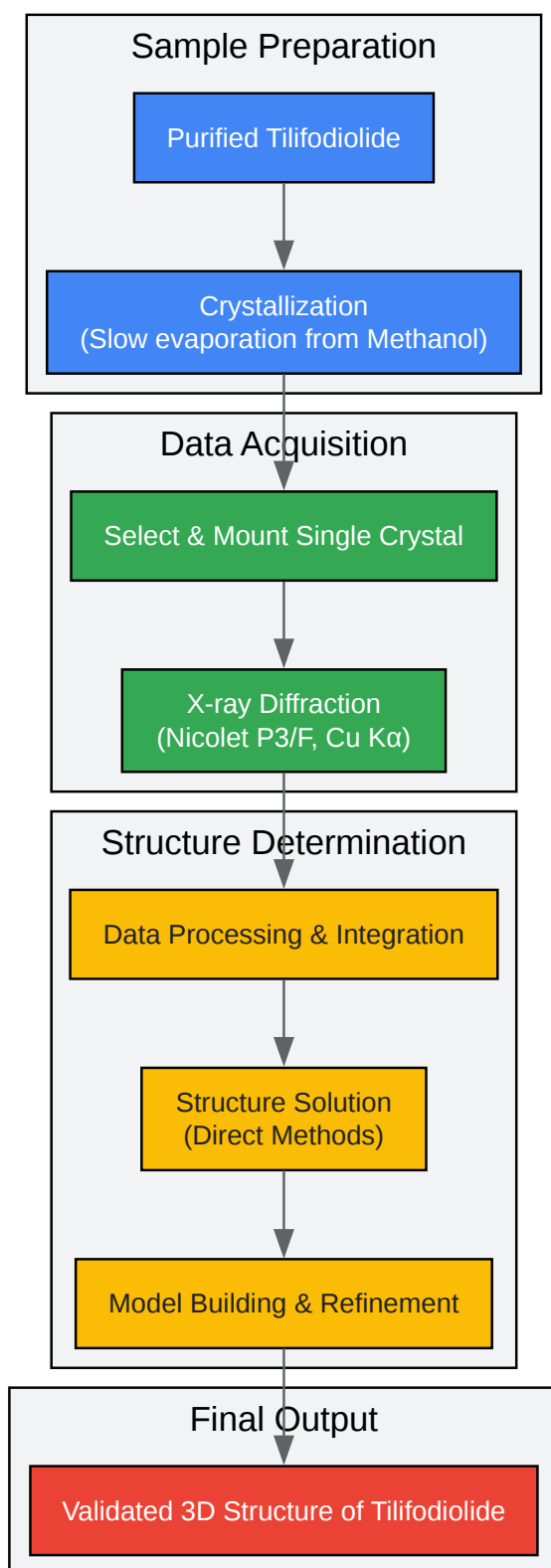
Procedure:

- Data Reduction and Integration: Process the raw diffraction images to integrate the intensity of each reflection spot and apply corrections for experimental factors (e.g., Lorentz-polarization).
- Structure Solution (Phasing): Solve the "phase problem" to generate an initial electron density map. For small molecules like **Tilifodiolide**, direct methods are typically employed. This initial map should reveal the positions of most non-hydrogen atoms.
- Model Building: Fit the atoms of the **Tilifodiolide** molecule ($C_{20}H_{16}O_5$) into the electron density map. The analysis for **Tilifodiolide** revealed two independent molecules in the asymmetric unit.^[1]
- Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data. This is typically done using a least-squares minimization algorithm.
- Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, riding on their parent atoms.
- Validation: After refinement converges, thoroughly validate the final structure using established crystallographic criteria (e.g., R-factors, goodness-of-fit, analysis of residual electron density).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the X-ray crystallographic structure elucidation of **Tilifodiolide**.



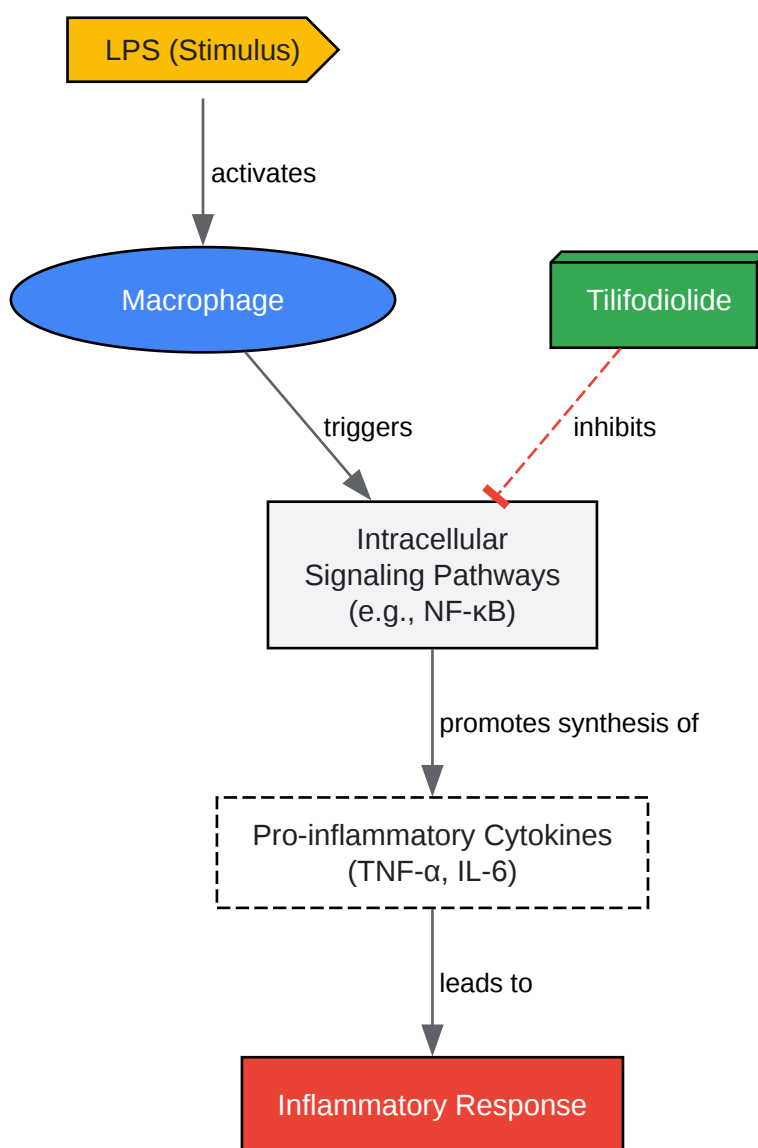
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Caption: Workflow for **Tilifodiolide** structure elucidation by X-ray crystallography.

Biological Context: Anti-Inflammatory Action

Tilifodiolide has been shown to inhibit the production of key pro-inflammatory cytokines.[3]

The diagram below conceptualizes this inhibitory role in a macrophage-mediated inflammatory response.



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Caption: Conceptual pathway of **Tilifodiolide**'s anti-inflammatory effect.

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